cFMS Receptor Inhibitor II
Overview
Description
Mechanism of Action
Target of Action
cFMS Receptor Inhibitor II, also known as CFMS-RI-II, is a small-molecule inhibitor that specifically targets the c-FMS receptor tyrosine kinase . The c-FMS receptor is a product encoded by the proto-oncogene fms and is a type III receptor tyrosine kinase . This receptor and its ligand, CSF-1, play crucial roles in the proliferation, growth, and differentiation of tumor-associated macrophages .
Mode of Action
The mechanism of action of CFMS-RI-II involves its binding to the c-FMS receptor tyrosine kinase, leading to the inhibition of its activity . This inhibitor is a cell-permeable anilinoquinoline compound that acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS .
Biochemical Pathways
The c-FMS receptor and its ligand CSF-1 are involved in the growth and differentiation of tumor-associated macrophages . By inhibiting the c-FMS receptor, CFMS-RI-II disrupts these processes, potentially affecting the growth of tumors.
Pharmacokinetics
It is known that this inhibitor is primarily used for phosphorylation & dephosphorylation applications .
Result of Action
By inhibiting the c-FMS receptor, CFMS-RI-II can disrupt the growth and differentiation of tumor-associated macrophages . This could potentially lead to a decrease in tumor growth.
Biochemical Analysis
Biochemical Properties
cFMS Receptor Inhibitor II interacts with the cFMS receptor, a type of tyrosine kinase . It acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS . It has been shown to inhibit cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Cellular Effects
This compound has significant effects on various types of cells. It has been shown to inhibit the growth of M-NSF-60 cells, a type of monocyte . It is also much more selective against cFMS-independent growth of NSO cells . In the context of cancer, it has been shown to regulate the tumor macrophage microenvironment leading to tumor growth inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the cFMS receptor tyrosine kinase, leading to the inhibition of its activity . It inhibits cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
It is known that following reconstitution, stock solutions of this compound are stable for up to 6 months at -20°C .
Metabolic Pathways
It is known that it plays a role in the phosphorylation and dephosphorylation processes .
Preparation Methods
The synthesis of cFMS Receptor Inhibitor II involves the preparation of an anilinoquinoline compound. The synthetic route typically includes the following steps:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the anilino group: This step involves the coupling of an aniline derivative with the quinoline core.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
cFMS Receptor Inhibitor II undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cFMS Receptor Inhibitor II has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: The compound is used to investigate the role of CSF1R in the regulation of monocyte and macrophage functions.
Medicine: It has potential therapeutic applications in diseases where CSF1R is implicated, such as certain cancers and inflammatory conditions.
Industry: The compound is used in the development of new drugs targeting CSF1R
Comparison with Similar Compounds
cFMS Receptor Inhibitor II is similar to other CSF1R inhibitors, such as cFMS Receptor Inhibitor III and EI-1071. it is unique in its selectivity and potency. While cFMS Receptor Inhibitor III has similar inhibitory activity, this compound is more selective against cFMS-independent growth of cells .
Similar compounds include:
- cFMS Receptor Inhibitor III
- EI-1071
- CSF1R Inhibitor IV
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICXZWYHQOUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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